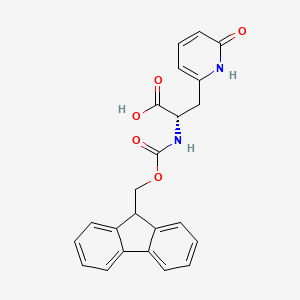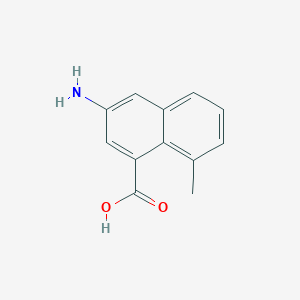![molecular formula C51H27Cl9 B12838496 Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple fused benzene rings and trichloromethane groups.
準備方法
The synthesis of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzo[1,2-c:4,5-c’]dipentaphene structure, followed by the introduction of methene groups and subsequent addition of trichloromethane. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.
化学反応の分析
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Addition: Addition reactions with halogens or hydrogen can modify the trichloromethane groups, leading to the formation of new derivatives.
科学的研究の応用
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism of action of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular metabolism and signaling pathways.
類似化合物との比較
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct can be compared with other similar compounds, such as:
Benzo[a]pyrene: Known for its carcinogenic properties, benzo[a]pyrene has a similar polycyclic aromatic structure but lacks the trichloromethane groups.
Chlorobenzene: A simpler aromatic compound with a single chlorine substituent, used as a solvent and intermediate in organic synthesis.
Pentachlorophenol: An organochlorine compound with multiple chlorine atoms, used as a pesticide and disinfectant.
The uniqueness of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct lies in its complex structure and the presence of multiple reactive sites, making it a versatile compound for various applications.
特性
分子式 |
C51H27Cl9 |
|---|---|
分子量 |
958.8 g/mol |
IUPAC名 |
chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene |
InChI |
InChI=1S/C48H24.3CHCl3/c1-2-26-14-40-28-5-6-31-20-44-32(19-42(31)40)9-10-34-24-48-36(23-46(34)44)12-11-35-21-45-33(22-47(35)48)8-7-30-17-41-29(18-43(30)45)4-3-27-15-37(39(26)16-28)25(1)13-38(27)41;3*2-1(3)4/h1-24H;3*1H |
InChIキー |
PMTMBRJVUVZRHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC3=C4C=C5C=CC6=CC7=C8C=C9C=CC%10=CC%11=C%12C=C1C1=C2C=C3C=CC4=CC5=C6C=C7C=CC8=CC9=C%10C=C%11C=CC%12=C1.C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


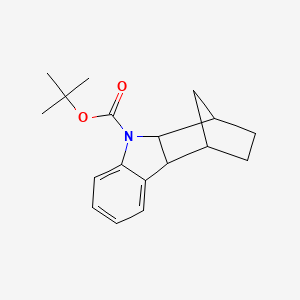
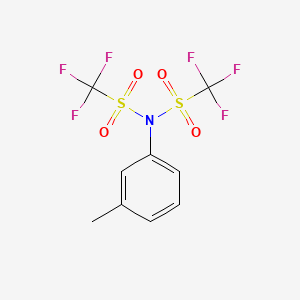


![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
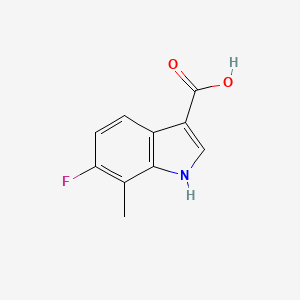
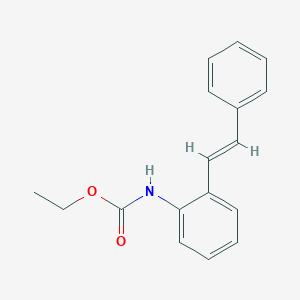
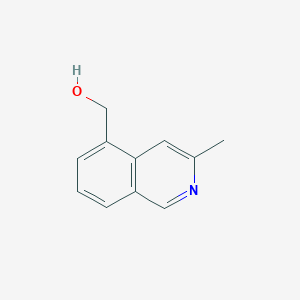
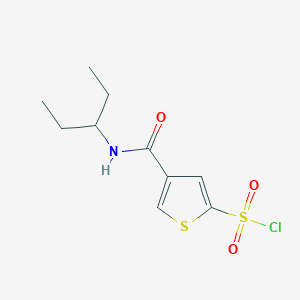
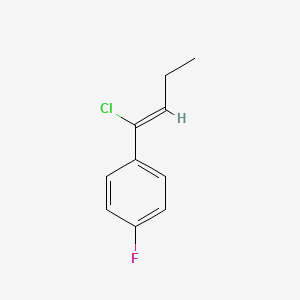
![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
